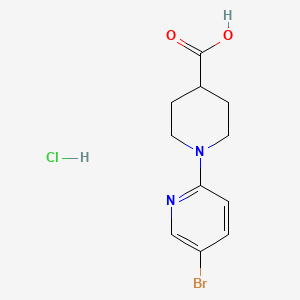
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H13BrN2O2·HCl. It is a derivative of piperidine and pyridine, featuring a bromine atom at the 5-position of the pyridine ring and a carboxylic acid group at the 4-position of the piperidine ring. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:
Bromination: The starting material, 2-pyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Piperidine Introduction: The brominated pyridine is then reacted with piperidine under basic conditions to introduce the piperidine ring.
Carboxylation: The resulting intermediate is carboxylated at the 4-position of the piperidine ring using carbon dioxide or a carboxylating agent.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block in the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its biological activity and potential as a drug candidate.
Chemical Biology: Utilized in the study of protein-ligand interactions and enzyme inhibition.
Industrial Applications: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride
- 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride
- 1-(5-Iodopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride
Uniqueness
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable tool in drug discovery and development.
Properties
CAS No. |
2803856-89-3 |
|---|---|
Molecular Formula |
C11H14BrClN2O2 |
Molecular Weight |
321.60 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13BrN2O2.ClH/c12-9-1-2-10(13-7-9)14-5-3-8(4-6-14)11(15)16;/h1-2,7-8H,3-6H2,(H,15,16);1H |
InChI Key |
LWMYKGHRCQUTOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=C(C=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















